molecular formula C23H28ClN3O5S2 B2455453 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216621-43-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2455453
CAS No.: 1216621-43-0
M. Wt: 526.06
InChI Key: ZLOOPINYLQVMGS-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O5S2 and its molecular weight is 526.06. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-16-7-8-19(30-2)20-21(16)32-23(24-20)26(10-9-25-11-13-31-14-12-25)22(27)17-5-4-6-18(15-17)33(3,28)29;/h4-8,15H,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOOPINYLQVMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride, often referred to as a SMART compound, has garnered attention in recent years due to its significant biological activities, particularly in the context of cancer treatment and its interaction with cellular mechanisms. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a methylsulfonyl group, and a morpholinoethyl group. Its IUPAC name is indicative of its chemical composition, which contributes to its biological properties.

Research indicates that compounds similar to this compound exhibit their effects primarily through:

  • Tubulin Interaction : The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Histone Demethylase Inhibition : It has been reported that related compounds can inhibit histone demethylases, which are crucial for regulating gene expression. This inhibition can lead to reactivation of tumor suppressor genes and suppression of oncogenes .

Anticancer Efficacy

Numerous studies have documented the anticancer efficacy of this class of compounds:

  • In Vitro Studies : The compound demonstrated potent cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) models. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating strong potential for clinical application .
  • In Vivo Studies : In animal models, treatment with the compound led to substantial tumor growth inhibition. For example, SMART-H and SMART-F derivatives showed tumor growth inhibition percentages ranging from 4% to 30% in xenograft models . Additionally, no significant neurotoxicity was observed even at higher doses (15 mg/kg), suggesting a favorable safety profile .

Overcoming Drug Resistance

One of the notable advantages of this compound is its ability to circumvent multidrug resistance (MDR), a common challenge in cancer therapy. Studies have shown that it retains efficacy against MDR-overexpressing cells, making it a promising candidate for treating resistant cancer types .

Data Table: Summary of Biological Activities

Activity Findings
Cytotoxicity Potent against PC-3 and A375 cell lines
IC50 Values Subnanomolar range
Tumor Growth Inhibition 4% - 30% in xenograft models
Neurotoxicity Minimal at therapeutic doses
MDR Efficacy Effective against MDR-overexpressing cells

Case Studies

  • Study on SMART Compounds : A pivotal study demonstrated that SMART compounds, including derivatives similar to this compound, exhibited enhanced cytotoxicity compared to traditional antitubulin drugs. The study highlighted their mechanism involving tubulin binding and subsequent apoptosis induction in cancer cells .
  • Histone Demethylase Research : Another study focused on the inhibition of histone demethylases by related compounds. It provided insights into how these inhibitors could potentially restore normal gene expression patterns in cancer cells, further supporting their therapeutic potential .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have shown selective cytotoxicity towards HeLa and MCF-7 cell lines, with IC50 values indicating effective anti-proliferative activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Positive Allosteric Modulation

The compound has been identified as a positive allosteric modulator for the M4 muscarinic receptor. In vitro studies demonstrated that it can enhance receptor activity significantly, with an EC50 value of 1.3 µM . This modulation can lead to improved therapeutic outcomes in conditions like schizophrenia and Alzheimer's disease, where M4 receptor function is crucial.

Synthesis and Structural Analysis

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves multi-step reactions starting from commercially available precursors. The structural integrity and purity of the synthesized compound are confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

In Vivo Studies

In vivo pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics in animal models. For example, it demonstrated low intravenous clearance and significant brain penetration, suggesting its potential for central nervous system applications .

Comparative Analysis with Other Compounds

Comparative studies with other benzothiazole derivatives reveal that while many exhibit anticancer properties, the unique structural features of this compound may confer additional therapeutic benefits, such as enhanced selectivity for specific receptors or reduced off-target effects .

Potential Therapeutic Applications

Given its pharmacological properties, this compound holds promise for several therapeutic applications:

  • Cancer Treatment : As an anticancer agent targeting specific cell lines.
  • Neurological Disorders : Through modulation of the M4 receptor, it may aid in treating cognitive deficits associated with neurological disorders.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activities, suggesting further exploration in this area could be beneficial.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole derivatives with morpholinoethyl amines via carbodiimide-mediated amidation. Optimization strategies include:

  • Temperature control : Reflux in anhydrous ethanol or DMF to enhance intermediate stability .
  • Catalyst selection : Use of ZnCl₂ or NaOH in cyclization steps to improve thiazole ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm), methylsulfonyl (δ 3.1–3.3 ppm), and morpholine protons (δ 3.6–3.8 ppm). Discrepancies in splitting patterns may indicate incomplete substitution .
  • IR : Confirm C=O (1660–1680 cm⁻¹), S=O (1150–1250 cm⁻¹), and absence of residual NH stretches (~3300 cm⁻¹) to validate acetylation and sulfonation .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (±0.3%) .

Q. What experimental designs are suitable for preliminary stability studies under varying pH and temperature conditions?

  • Methodological Answer : Use a split-split plot design with:

  • Main plots : pH levels (1.0, 7.4, 10.0).
  • Subplots : Temperatures (25°C, 40°C, 60°C).
  • Sub-subplots : Time points (0, 24, 48 hours).
    Analyze degradation via HPLC-UV at λ = 254 nm, with four replicates to assess variance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the morpholinoethyl group in biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace morpholinoethyl with piperazinyl or pyrrolidinyl groups.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding energies of substituents .
  • Data analysis : Use ANOVA to identify statistically significant differences (p < 0.05) in IC₅₀ values between analogs .

Q. What strategies resolve contradictions in solubility data reported across different solvent systems?

  • Methodological Answer :

  • Controlled solubility assays : Use standardized shake-flask methods with HPLC quantification.
  • Solvent selection : Compare DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) at 25°C.
  • Confounding factors : Pre-saturate solvents with compound to avoid supersaturation artifacts .
  • Validation : Cross-check with dynamic light scattering (DLS) to detect micelle formation in polar solvents .

Q. How can environmental fate studies assess the persistence of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Laboratory setup : Use OECD 308/309 guidelines to simulate water-sediment systems.
  • Analytical methods : LC-MS/MS to quantify parent compound and metabolites (LOQ = 0.1 ppb).
  • Parameters : Measure hydrolysis half-life (t₁/₂) at pH 7–9 and photodegradation under UV light (λ = 254 nm) .
  • Data interpretation : Apply first-order kinetics to model degradation rates and predict bioaccumulation potential .

Q. What mechanistic insights can be gained from studying tautomeric equilibria in related benzothiazole derivatives?

  • Methodological Answer :

  • Spectroscopic monitoring : Use variable-temperature ¹³C-NMR to detect thione-thiol tautomerism (e.g., shifts at δ 170–180 ppm for C=S).
  • Computational studies : DFT calculations (B3LYP/6-31G*) to compare thermodynamic stability of tautomers.
  • Biological relevance : Correlate tautomeric prevalence with inhibitory activity in enzyme assays .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media).
  • Dose-response curves : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals.
  • Control experiments : Verify compound stability in culture media via LC-MS .

Q. What statistical approaches are recommended for multivariate analysis of high-throughput screening data?

  • Methodological Answer :

  • PCA (Principal Component Analysis) : Reduce dimensionality of spectral or assay data.
  • Cluster analysis : Group compounds by bioactivity profiles using Euclidean distance metrics.
  • Validation : Apply bootstrapping (n = 1000 iterations) to confirm robustness of clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.